N-Acetyl-L-prolinamide
CAS No.: 16395-58-7
VCID: VC21542581
Molecular Formula: C7H12N2O2
Molecular Weight: 156,18 g/mole
* For research use only. Not for human or veterinary use.

Description |
N-Acetyl-L-prolinamide is a compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is a derivative of proline, specifically an amide form of N-acetylproline. This compound is of interest in biochemical studies due to its structural properties and potential applications in understanding protein folding and peptide conformations. Conformations and Spectroscopic AnalysisResearch on N-Acetyl-L-prolinamide has focused on its conformational dynamics, particularly using spectroscopic techniques like infrared (IR) spectroscopy. Studies have shown that this compound can exist in multiple conformations, including trans and cis forms, depending on the solvent environment . In nonpolar solvents like CDCl3, the internally hydrogen-bonded trans-C7 structure (γ-turn) is more stable, while in polar solvents, other conformations such as the trans right-handed R-helix and trans-polyproline II (PII) become more populated . Table 1: Conformations of N-Acetyl-L-prolinamide
Spectroscopic EvidenceSpectroscopic studies, including two-dimensional IR spectroscopy, have provided detailed insights into the conformational dynamics of N-Acetyl-L-prolinamide. These studies reveal that the compound exhibits multiple amide-I and amide-II bands, indicative of different conformations . The presence of cross-peaks in the rephasing and nonrephasing spectra further supports the existence of multiple conformers. Table 2: Spectroscopic Features of N-Acetyl-L-prolinamide
Biochemical SignificanceWhile N-Acetyl-L-prolinamide itself may not have direct biological applications, its study contributes to understanding peptide and protein folding. The compound serves as a model for investigating the structural properties of proline-containing peptides, which are crucial in many biological processes. |
|||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 16395-58-7 | |||||||||||||||||||||||
Product Name | N-Acetyl-L-prolinamide | |||||||||||||||||||||||
Molecular Formula | C7H12N2O2 | |||||||||||||||||||||||
Molecular Weight | 156,18 g/mole | |||||||||||||||||||||||
IUPAC Name | (2S)-1-acetylpyrrolidine-2-carboxamide | |||||||||||||||||||||||
Standard InChI | InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1 | |||||||||||||||||||||||
Standard InChIKey | CXURPNUIYCJENH-LURJTMIESA-N | |||||||||||||||||||||||
Isomeric SMILES | CC(=O)N1CCC[C@H]1C(=O)N | |||||||||||||||||||||||
SMILES | CC(=O)N1CCCC1C(=O)N | |||||||||||||||||||||||
Canonical SMILES | CC(=O)N1CCCC1C(=O)N | |||||||||||||||||||||||
Synonyms | 16395-58-7;N-Acetyl-L-prolinamide;(S)-1-Acetylpyrrolidine-2-carboxamide;1-acetyl-l-prolinamide;AC-PRO-NH2;(2S)-1-acetylpyrrolidine-2-carboxamide;1-Acetylprolinamide;N-Acetylprolinamide;AmbotzAAA1938;AC1Q5IR1;SCHEMBL608859;AC1L39E3;MolPort-003-987-727;ZINC399355;ANW-61113;AR-1C1344;CA-267;ZINC00399355;AJ-21724;AK-61132;H432;HE001087;HE316546;KB-57562;ZB012769 | |||||||||||||||||||||||
PubChem Compound | 85395 | |||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume